n-Acetyl-o-allylserine

Description

Structure

3D Structure

Properties

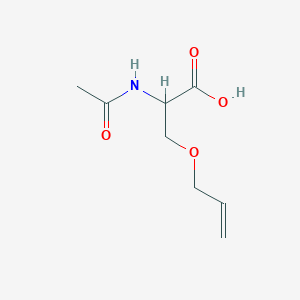

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-acetamido-3-prop-2-enoxypropanoic acid |

InChI |

InChI=1S/C8H13NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |

InChI Key |

FTZQBQWCTGHDNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(COCC=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl O Allylserine and Analogous Structures

Strategies for O-Allylation of Serine Residues

The introduction of an allyl group onto the hydroxyl side chain of serine is a critical step that can be accomplished through several methods, ranging from classical nucleophilic substitutions to modern catalytic and photochemical reactions.

Direct O-allylation requires the activation of the serine hydroxyl group or the allyl source to facilitate ether formation, often in the presence of a suitable base or catalyst.

Williamson Ether Synthesis : This cornerstone method involves the deprotonation of the serine hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. smolecule.com This nucleophile then reacts with an allyl halide, like allyl bromide, to form the O-allyl ether. smolecule.com While fundamental, this approach can suffer from regioselectivity issues, with potential for competing N-alkylation. smolecule.com

Copper-Catalyzed Cross-Coupling : Modern methods offer greater selectivity under milder conditions. A copper(II)-mediated Chan–Lam cross-coupling, for instance, can achieve O-allylation using an allylboronate, such as allylboronic acid pinacol (B44631) ester, in the presence of Cu(OAc)₂. smolecule.com This technique has been reported to produce N-Acetyl-O-allylserine in yields of 68–72%. smolecule.com

Titanium-Catalyzed Reductive Cleavage : For industrial-scale synthesis, a highly selective method involves the formation of an N,O-acetal from a protected serine derivative, followed by a chelation-controlled reductive C–N bond cleavage. nih.govthieme-connect.com A titanium(IV) species coordinates to both the carboxylic acid and the N-protecting group, directing the subsequent reduction to cleave the C-N bond and deliver the O-alkylated product with high selectivity over the N-alkylated byproduct. thieme-connect.com

Photoinduced Radical Reactions : An innovative and mild approach involves the photoinduced decarboxylative radical reaction of serinyl acetic acids. nih.govacs.org Using an organic photocatalyst, this method generates an alkyl radical from the carboxylic acid, which then adds to an electron-deficient alkene, effectively achieving O-alkylation without the need for harsh bases or metals. nih.govacs.org

| Method | Key Reagents | Conditions | Selectivity | Typical Yield |

| Williamson Ether Synthesis | NaH, Allyl Bromide | THF, 0°C to RT | Moderate (risk of N-alkylation) | 50–70% smolecule.com |

| Chan–Lam Coupling | Allylboronic acid pinacol ester, Cu(OAc)₂ | Room Temperature | High O-selectivity | 68–72% smolecule.com |

| Ti-Catalyzed Reductive Cleavage | TiCl₄/Ti(OBu)₄, HSiEt₃ | PhCl, -15°C to 0°C | High O-selectivity | ~60-70% thieme-connect.com |

| Photoinduced Radical Reaction | Organic Photocatalyst, Light (hν) | Mild, Metal-free | High O-selectivity | ~80-86% acs.org |

Preserving the inherent chirality of the serine backbone is paramount during synthesis. The choice of reaction can significantly impact the stereochemical outcome.

Modern catalytic and photochemical methods generally offer superior stereochemical control. The copper-catalyzed Chan–Lam coupling, for example, proceeds with minimal epimerization. smolecule.com Similarly, photoinduced decarboxylative O-alkylation occurs with complete retention of the α-chirality of serine because the reaction avoids the use of base, heat, or metals that could promote racemization. acs.orgresearchgate.net The titanium-catalyzed reductive cleavage method also maintains excellent stereochemical integrity, yielding products with over 99% enantiomeric excess (ee). thieme-connect.com In contrast, classical methods that may require harsher conditions or generate more reactive intermediates carry a higher risk of compromising stereopurity. The stereochemical outcome in some alkylations can be dictated by the conformation of the intermediate carbocation, where steric hindrance from existing substituents can shield one face from attack, leading to retention of configuration. d-nb.info

Approaches for N-Acetylation of Amino Acid Scaffolds

N-acetylation is the process of introducing an acetyl group (-COCH₃) onto the primary amino group of the serine backbone. This transformation is fundamental in biochemistry and organic synthesis. wikipedia.orgresearchgate.net

Achieving selective N-acetylation in the presence of other nucleophilic groups, such as the hydroxyl side chain of serine, requires carefully controlled reaction conditions.

Acetic Anhydride (B1165640) Method : The most common method involves treating the amino acid with acetic anhydride. researchgate.net Selectivity for the α-amino group can be achieved by controlling the reaction pH and stoichiometry. nih.gov At a neutral or slightly acidic pH (e.g., pH ~7), the α-amino group is more nucleophilic than the protonated side-chain amino groups (like in lysine), allowing for preferential Nα-acetylation. nih.govresearchgate.net Running the reaction at low temperatures (0°C) with a controlled amount of acetic anhydride further enhances selectivity. researchgate.net

Lewis Acid Catalysis : The use of a Lewis acid catalyst can enhance selectivity and reaction rates. A procedure using 1-acetylimidazole (B1218180) as the acetylating agent in the presence of Erbium(III) triflate (Er(OTf)₃) under microwave irradiation has been shown to be highly regioselective for amino groups, even in the presence of hydroxyl groups. mdpi.com

Biocatalytic Acylation : Enzymatic methods offer exceptional selectivity under environmentally benign conditions. Aminoacylases, such as those from Streptomyces ambofaciens, can catalyze the N-acylation of amino acids with high regioselectivity for the α-amino group in aqueous media. researchgate.net

Bio-compatible Chloroacetylation : An efficient and highly chemoselective N-chloroacetylation of amino alcohols and amino acids can be achieved using chloroacetyl chloride in a phosphate (B84403) buffer. tandfonline.comtandfonline.com This metal-free, neutral condition protocol allows for selective N-acylation over O-acylation. tandfonline.comtandfonline.com

The key to a successful synthesis of this compound is managing the chemo- and regioselectivity of the acylation step. The primary challenge is to acetylate the nitrogen atom (N-acylation) without acetylating the oxygen atom of the side chain (O-acylation).

The relative nucleophilicity of the amino and hydroxyl groups is the determining factor. In amino alcohols like serine, N- versus O-acylation can be effectively controlled by the reaction's pH. tandfonline.com

Basic or Neutral Conditions : Under basic or neutral conditions, the amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation. tandfonline.com Many selective protocols, including those using phosphate buffers or enzymatic catalysts, operate under these conditions to ensure high chemoselectivity. researchgate.nettandfonline.com

Acidic Conditions : Conversely, under acidic conditions, the amino group is protonated (-NH₃⁺), which significantly reduces its nucleophilicity. This can favor O-acylation or, in some cases, lead to N-to-O acyl migration. tandfonline.com

Therefore, by carefully selecting reagents and maintaining pH control, chemists can direct the acetylation to the desired nitrogen atom with high fidelity.

Convergent and Divergent Synthesis of this compound

The assembly of this compound can be planned using either a linear (often described as convergent in its key bond-forming steps) or a divergent strategy.

Convergent/Linear Synthesis : The most straightforward and common approach is a linear sequence where the starting material, L-serine, is first modified at one functional group, and the resulting intermediate is then modified at the second. A typical route involves the N-acetylation of serine using acetic anhydride to form N-acetylserine. smolecule.comchemicalbook.com This intermediate is then subjected to O-allylation using allyl bromide and a base to yield the final product, this compound. smolecule.com This stepwise strategy isolates the two key transformations, simplifying purification and characterization at each stage.

Step 1: L-Serine + Acetic Anhydride → N-Acetyl-L-serine chemicalbook.com

Step 2: N-Acetyl-L-serine + Allyl Bromide → this compound smolecule.com

Divergent Synthesis : A divergent strategy enables the creation of multiple analogs from a single, common intermediate. For instance, an N-protected serine derivative (e.g., Cbz-serine or Fmoc-serine) can serve as a branching point. This intermediate could be O-allylated to produce N-protected O-allylserine. From here, the synthesis can diverge: one path would involve deprotection and subsequent N-acetylation to yield this compound, while other paths could involve N-acylation with different acyl groups to produce a library of analogs. Alternatively, the initial N-protected serine could be reacted with a variety of alkylating agents (allyl, methyl, benzyl (B1604629) halides) to generate a range of O-alkylated serine analogs, demonstrating the power of a divergent approach for creating structural diversity. rsc.org

One-Pot Synthesis Approaches

A plausible one-pot approach for this compound could involve the simultaneous or sequential addition of acetylating and allylating agents to serine in a suitable solvent system. The success of such a reaction would depend on the careful selection of reagents and catalysts to control the chemoselectivity of the N-acetylation and O-allylation steps.

Stepwise Reaction Sequences for Multi-functionalization

A more controlled and commonly inferred method for the synthesis of this compound involves a stepwise approach. This typically consists of the protection of the amine group by acetylation, followed by the allylation of the hydroxyl group.

The initial step is the N-acetylation of L-serine. A common method for this transformation is the treatment of L-serine methyl ester hydrochloride with acetic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. chemicalbook.com This reaction specifically targets the amino group, leaving the hydroxyl group available for subsequent modification.

The second step is the O-allylation of the N-acetylserine intermediate. This can be achieved by reacting the intermediate with an allyl halide, such as allyl bromide, in the presence of a base. nih.gov A research study on the asymmetric synthesis of (S)-α-allyl-O-methylserine utilized allyl bromide for the Cα-alkylation of an O-methylserine complex, highlighting its utility in introducing the allyl group. rsc.orgrsc.org The reaction of an N-protected serine derivative with allyl bromide under basic conditions would yield the desired this compound.

An alternative strategy for the O-alkylation of serine derivatives involves photoinduced decarboxylative radical reactions, which can proceed with complete retention of the α-chirality of the amino acid. researchgate.net

Table 1: Comparison of Synthetic Approaches for Serine Derivatives

| Method | Key Reagents | Advantages | Disadvantages |

| One-Pot Synthesis | Varies (e.g., DIBAL-H, phosphonium (B103445) ylides for related structures) beilstein-journals.org | Time and resource-efficient, reduced waste | Can be challenging to control selectivity, may require extensive optimization |

| Stepwise Synthesis | 1. Acetic anhydride/DCC chemicalbook.com 2. Allyl bromide/base nih.gov | High control over each reaction step, easier purification of intermediates | More time-consuming, potentially lower overall yield due to multiple steps |

| Photochemical Alkylation | Organic photocatalyst, electron-deficient alkenes researchgate.net | Mild conditions, retention of stereochemistry | Requires specialized equipment, may have substrate limitations |

Solid-Phase Synthesis Applications for this compound Incorporation

The incorporation of this compound, or more commonly its N-Fmoc or N-Boc protected counterparts, into peptide chains is a key application, particularly in the synthesis of modified and constrained peptides.

Integration into Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides from amino acid building blocks. bachem.com The allyl group of O-allylserine is stable under the conditions used for both major SPPS strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. bachem.comresearchgate.net This stability allows for the incorporation of O-allylserine at any desired position within a peptide sequence.

In Fmoc-based SPPS , the N-α-Fmoc group is removed with a mild base, typically piperidine (B6355638) in DMF, while the side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). nih.goviris-biotech.despringernature.com Fmoc-Ser(All)-OH is used as the building block for incorporating O-allylserine into the peptide chain.

In Boc-based SPPS , the N-α-Boc group is removed with a moderate acid (e.g., TFA), and the side-chain protecting groups are removed with a stronger acid, such as hydrogen fluoride (B91410) (HF). iris-biotech.de Boc-Ser(All)-OH would be the corresponding building block for this strategy.

The presence of the allyl group on the serine side chain does not significantly interfere with the coupling reactions during peptide elongation.

Compatibility with Orthogonal Protecting Group Schemes

An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de The allyl group is a valuable component of such schemes due to its unique deprotection conditions.

The allyl group is stable to the acidic conditions used to remove Boc and tert-butyl-based side-chain protecting groups, as well as the basic conditions used to remove the Fmoc group. bachem.comresearchgate.net The removal of the allyl group is typically achieved through palladium(0)-catalyzed reactions, often using a scavenger like phenylsilane. researchgate.net This distinct deprotection chemistry makes the allyl group orthogonal to both the Fmoc/tBu and Boc/Bzl strategies.

This orthogonality is particularly useful for on-resin modifications of the peptide. For example, after the full-length peptide has been synthesized, the allyl group on an O-allylserine residue can be selectively removed while the rest of the peptide remains protected and attached to the solid support. The newly exposed hydroxyl group can then be further functionalized, for instance, by glycosylation or attachment of other molecules.

Table 2: Orthogonal Protecting Group Compatibility in SPPS

| N-α Protection | Side-Chain Protection (e.g., on Lys, Asp) | O-Allylserine Protection | Deprotection Condition for N-α | Deprotection Condition for Side-Chain | Deprotection Condition for Allyl Group | Orthogonality |

| Fmoc | tBu, Trt iris-biotech.depeptide.com | Allyl | Piperidine iris-biotech.de | TFA iris-biotech.de | Pd(0) catalyst researchgate.net | Yes |

| Boc | Bzl, cHex | Allyl | TFA iris-biotech.de | HF | Pd(0) catalyst researchgate.net | Yes |

Chemical Transformations and Reactivity of N Acetyl O Allylserine

Olefin Metathesis Reactions of the Allyl Moiety

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This transformation, catalyzed by transition metal complexes, has become a cornerstone of modern synthetic chemistry. The allyl group of n-Acetyl-o-allylserine is a versatile substrate for various metathesis reactions, enabling the construction of complex molecular architectures.

Ring-Closing Metathesis (RCM) Applications in Peptide Macrocyclization

Ring-closing metathesis (RCM) is an intramolecular olefin metathesis reaction that has been extensively used to synthesize cyclic molecules, including macrocyclic peptides. drughunter.comharvard.edu Incorporating this compound or similar O-allyl amino acids into a peptide sequence introduces alkenyl side chains that can be "stapled" together through RCM. This process is crucial for stabilizing specific secondary structures, such as α-helices, which can enhance the peptide's biological activity and cell permeability. nii.ac.jpnih.gov

The strategy involves synthesizing a linear peptide precursor containing two O-allylserine residues (or one O-allylserine and another amino acid with a terminal olefin side chain) at appropriate positions (e.g., i and i+4 or i and i+7). nii.ac.jp Subsequent treatment with a suitable metathesis catalyst induces the cyclization, forming a hydrocarbon bridge between the side chains and releasing ethylene as a byproduct. harvard.edu The conformational constraints imposed by the macrocycle can pre-organize the peptide into a bioactive conformation. drughunter.com

The stereochemistry of the resulting cyclic alkene (E/Z isomerism) can be influenced by the catalyst and the inherent conformational preferences of the peptide backbone. For instance, using conformationally constrained amino acids within the peptide chain has been shown to yield high E-selectivity in the RCM reaction, producing predominantly the thermodynamically more stable E-isomer. nii.ac.jp

Table 1: Examples of Peptide Macrocyclization via RCM

| Peptide Precursor Type | Positions of Alkenyl Residues | Typical Catalyst | Primary Outcome | Reference |

|---|---|---|---|---|

| α-Helical Peptides | i, i+4 | Grubbs' 2nd Generation | Stabilization of α-helix | nii.ac.jp |

| Peptide-Peptoid Hybrids | Variable | Hoveyda-Grubbs 2nd Generation | Generation of macrocycle libraries to probe bioactive conformations | nih.gov |

| N-alkenoxy peptides | N-terminal and internal | Grubbs' Catalyst | Formation of 17- and 18-membered cyclic hexapeptides | rsc.org |

Cross-Metathesis with Varied Olefinic Substrates

Cross-metathesis (CM) is an intermolecular variant of olefin metathesis that joins two different alkene molecules. masterorganicchemistry.com The allyl group of this compound can react with a diverse range of olefinic substrates, allowing for the introduction of various functional groups onto the serine side chain. This reaction significantly expands the synthetic utility of this compound, enabling its use in the synthesis of complex natural products and their analogs. researchgate.netresearchgate.net

The success of a CM reaction depends on several factors, including the choice of catalyst and the relative reactivity of the olefin partners. To minimize the unproductive self-metathesis (homodimerization) of the more valuable substrate, an excess of the other, more readily available alkene is often used. harvard.educaltech.edu The reaction is driven to completion by the formation of a volatile byproduct, such as ethylene. wikipedia.org

This compound can be coupled with olefinic substrates bearing a variety of functionalities, such as alcohols, ethers, and even other amino acids, provided a catalyst with good functional group tolerance is employed. ox.ac.uknih.gov For example, CM with protected allylic alcohols can be used to extend the side chain, which can then be further modified. caltech.edu The reactivity of the allyl group can be enhanced by neighboring atoms; for instance, allyl chalcogenides have been shown to increase the rate of olefin metathesis reactions. ox.ac.uk

Catalytic Systems for Olefin Metathesis

The advancement of olefin metathesis is largely attributed to the development of well-defined, functional-group-tolerant catalysts. harvard.edu The most widely used catalysts for reactions involving substrates like this compound are based on ruthenium and molybdenum. wikipedia.orglibretexts.org

Grubbs' Catalysts: These ruthenium-based catalysts are known for their remarkable tolerance to a wide array of functional groups (amides, alcohols, carboxylic acids) and their stability towards air and moisture, making them highly practical for complex molecule synthesis. harvard.edunih.gov

First-Generation Grubbs' Catalyst: Features two tricyclohexylphosphine ligands and is effective for a range of RCM and CM reactions. harvard.edu

Second-Generation Grubbs' Catalyst: One phosphine ligand is replaced by an N-heterocyclic carbene (NHC) ligand. This catalyst exhibits higher reactivity and broader substrate scope compared to the first-generation catalyst. harvard.edunih.gov

Hoveyda-Grubbs Catalysts: These are modifications of the Grubbs' catalysts where one of the ligands is a chelating isopropoxybenzylidene group. They offer increased stability and are often recoverable and reusable. wikipedia.org The second-generation Hoveyda-Grubbs catalyst is frequently used in demanding RCM macrocyclizations. nih.gov

Schrock's Catalysts: These are molybdenum- or tungsten-based catalysts that are generally more reactive than Grubbs' catalysts but are also more sensitive to air, moisture, and certain functional groups. wikipedia.orglibretexts.org Their high activity makes them suitable for the metathesis of sterically hindered or electron-deficient olefins. libretexts.org

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst Type | Metal Center | Key Features | Common Applications |

|---|---|---|---|

| Grubbs' 1st Generation | Ruthenium (Ru) | Good functional group tolerance, air-stable. | RCM, CM |

| Grubbs' 2nd Generation | Ruthenium (Ru) | Higher activity than 1st Gen, broad substrate scope. | Demanding RCM, CM |

| Hoveyda-Grubbs' 2nd Generation | Ruthenium (Ru) | High stability, catalyst recyclability. | Peptide macrocyclization |

| Schrock's Catalysts | Molybdenum (Mo) or Tungsten (W) | Very high reactivity, sensitive to air and moisture. | Metathesis of challenging substrates |

Reactions Involving the Acetamide Functionality

The N-acetyl group, or acetamide, is a common protecting group for amines in organic synthesis. It is generally stable under a variety of reaction conditions. organic-chemistry.org In this compound, this group protects the α-amino functionality, allowing for selective reactions at the C-terminus or the allyl side chain. However, the acetamide itself can undergo specific chemical transformations.

Amide Bond Transformations

The amide bond of the acetamide group is generally robust due to resonance stabilization, which imparts partial double-bond character to the C-N bond. nih.govnih.gov However, under specific conditions, it can participate in transformations such as hydrolysis or transamidation.

Transamidation is a reaction where the acyl group of an amide is transferred to a different amine. While challenging, this transformation can be achieved using catalysts or by activating the amide bond. For instance, selective transamidation of the N-acetyl group in chitin, a biopolymer of N-acetylglucosamine, has been reported using amine sources, sometimes with the aid of a catalyst like Cu(OAc)₂. frontiersin.org A proposed mechanism involves coordination of the metal catalyst to the carbonyl oxygen, followed by nucleophilic attack of the incoming amine to form a tetrahedral intermediate, which then collapses to yield the new amide. frontiersin.org Similar principles could potentially be applied to this compound to exchange the acetyl group for another acyl moiety.

Hydrolysis of the acetamide to reveal the free amine requires harsh conditions, such as strong acid or base, which may not be compatible with other functional groups in a complex molecule. Therefore, milder, more selective deprotection methods are often sought.

Selective N-Deacetylation Studies

Selective removal of the N-acetyl group is a crucial step if the α-amino group of the serine core is required for subsequent reactions, such as peptide bond formation. The chemical stability of the N-acetyl group necessitates the development of mild and chemoselective deacetylation protocols that leave other sensitive functionalities, like esters or the allyl ether, intact. researchgate.net

Several methods have been developed for the N-deacetylation of various biomolecules, which could be applicable to this compound.

A one-pot protocol involving triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, followed by a diol, has been shown to efficiently remove N-acetyl groups from aminosugars in the presence of esters and carbamates. researchgate.net

Schwartz's reagent (Cp₂ZrHCl) has been successfully used for the mild and selective N-deacetylation of protected purine and pyrimidine nucleosides, demonstrating compatibility with common O-protecting groups. nih.gov

Enzymatic methods, using deacetylases, can also achieve highly selective N-deacetylation under physiological conditions, although the substrate scope may be limited. nih.gov

Serine Hydroxyl Group Reactivity Post-Allylation

The allylation of the serine hydroxyl group (–OH) converts it into an O-allyl ether (–O–CH₂–CH=CH₂). This transformation means the original hydroxyl functionality is no longer present. The subsequent reactivity is therefore characteristic of this new ether group and the integrated π-system of the allyl moiety, rather than a hydroxyl group. The ether itself is relatively stable, but its allylic nature provides specific pathways for chemical transformation that are not available to simple alkyl ethers. organic-chemistry.org

Nucleophilic Substitutions and Esterifications

Direct nucleophilic substitution or esterification at the ether oxygen of this compound does not readily occur, as the resulting alkoxide would be a poor leaving group. jove.com Instead, nucleophilic reactions target either the carbon backbone of the allyl group or lead to the complete cleavage of the ether bond under specific conditions.

Ether Cleavage: The C–O bond of the ether can be cleaved under strongly acidic conditions, typically with heating in the presence of hydrobromic (HBr) or hydriodic (HI) acid. libretexts.org This reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a better leaving group. jove.com Given the allylic nature of the ether, the cleavage can proceed through an Sɴ1 or Sɴ2 mechanism. The Sɴ1 pathway is favored due to the stability of the resulting allylic carbocation. libretexts.orglibretexts.org The products are N-acetylserine and an allyl halide.

Allylic Substitution (Sɴ2'): A characteristic reaction of allylic systems is the Sɴ2' mechanism, where a nucleophile attacks the terminal carbon (the γ-carbon) of the double bond. wikipedia.orgchempedia.info This results in the cleavage of the C–O bond and the formation of a new bond at the site of attack, accompanied by a shift of the double bond. For example, strong organometallic nucleophiles like tert-butyllithium can cleave allyl ethers via an Sɴ2' process to yield the corresponding alcohol (N-acetylserine) and a hydrocarbon byproduct. acs.org

| Reaction Type | Reagents & Conditions | Mechanism | Primary Products |

|---|---|---|---|

| Acidic Ether Cleavage | Excess HBr or HI, heat | Sɴ1 / Sɴ2 | N-acetylserine, Allyl bromide/iodide |

| Nucleophilic Allylic Substitution | tert-Butyllithium (t-BuLi) | Sɴ2' | N-acetylserine lithium salt, 4,4-dimethyl-1-pentene |

Oxidative Transformations of the Hydroxyl Group

With the hydroxyl group converted to an O-allyl ether, oxidative transformations primarily target the electron-rich double bond of the allyl moiety. A variety of oxidative reactions can be performed, leading to different functional groups.

Common Alkene Oxidations:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent or with cold, dilute potassium permanganate (KMnO₄) would yield a diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup would cleave the double bond, yielding aldehydes or carboxylic acids.

Deprotective Oxidation: More specialized methods can achieve a one-pot deprotection of the allyl ether and subsequent oxidation of the liberated hydroxyl group. thieme-connect.com For instance, reagents such as chromium trioxide (CrO₃) with tert-butyl hydroperoxide (TBHP) or iodine in the presence of water can directly convert allylic ethers into carbonyl compounds. thieme-connect.comnih.gov In the context of this compound, such a reaction would transform the side chain into that of N-acetyl-β-formylalanine or N-acetyl-3-oxoserine.

| Oxidative Transformation | Typical Reagents | Resulting Side Chain Functionality |

|---|---|---|

| Epoxidation | m-CPBA | Glycidyl ether |

| Dihydroxylation | OsO₄, NMO | Glycerol ether |

| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. Zn/H₂O | Aldehyde (N-acetyl-β-formylalanine) |

| Deprotective Oxidation | cat. CrO₃, TBHP | Aldehyde (N-acetyl-β-formylalanine) |

Stability and Degradation Pathways in Model Systems

The stability of this compound is dictated by the resilience of its amide, ether, and carboxylic acid functionalities under various chemical conditions. Forced degradation studies on related molecules, such as N-acetylated amino acids and ethers, provide a model for its likely degradation pathways.

Acidic Conditions: Under mildly acidic conditions (e.g., trifluoroacetic acid in water), the N-acetyl amide bond can be surprisingly labile, leading to hydrolysis to yield O-allylserine and acetic acid. acs.org Under strongly acidic conditions (e.g., 6N HCl, heat), both the amide and the O-allyl ether linkage are susceptible to cleavage. jove.comacs.org This would result in the complete breakdown of the molecule into serine, acetic acid, and allyl alcohol (which may undergo further reactions).

Basic Conditions: The O-allyl ether bond is generally stable under basic conditions. organic-chemistry.org However, the N-acetyl amide bond can be hydrolyzed under sufficiently strong basic conditions (e.g., NaOH, heat), a process known as saponification. This would lead to the formation of O-allylserine and sodium acetate.

Oxidative Conditions: The primary site of oxidative degradation is the allyl group's double bond, as detailed in section 3.3.2. Exposure to common oxidants would lead to a variety of oxidized derivatives.

Thermal Conditions: Upon heating, amino acids and their derivatives can undergo complex degradation reactions. For serine derivatives, thermal degradation can involve decarboxylation from the C-terminus and reactions involving the side chain, potentially leading to the formation of Strecker aldehydes and other volatile compounds. researchgate.net

| Condition | Primary Degradation Pathway | Major Degradation Products |

|---|---|---|

| Mild Acid (e.g., TFA/H₂O) | Amide hydrolysis | O-allylserine, Acetic acid |

| Strong Acid (e.g., 6N HCl, heat) | Amide and ether hydrolysis | Serine, Acetic acid, Allyl alcohol |

| Strong Base (e.g., NaOH, heat) | Amide hydrolysis (saponification) | O-allylserine, Sodium acetate |

| Oxidative (e.g., O₃, KMnO₄) | Alkene oxidation | Oxidized side-chain derivatives |

| Thermal | Decarboxylation, side-chain fragmentation | CO₂, various small molecules |

Applications in Advanced Peptide and Protein Engineering

Design and Synthesis of Hydrocarbon-Stapled Peptides Utilizing O-Allylserine

Hydrocarbon-stapled peptides are synthetic peptides in which the native α-helical structure is conformationally locked by a synthetic brace. The synthesis of these peptides often utilizes O-allylserine as a key precursor. Two O-allylserine residues are incorporated into a peptide sequence during standard solid-phase peptide synthesis. anaspec.com The side chains of these residues, which contain terminal allyl groups, are then covalently linked through a catalytic process known as ruthenium-catalyzed ring-closing metathesis (RCM). acs.orgfrontiersin.org This reaction creates an all-hydrocarbon "staple" that spans across one or more turns of the peptide helix, effectively reinforcing its secondary structure. acs.orgnih.gov This technique is an evolution of pioneering studies that first used the Grubbs catalyst to form a cross-link between O-allylserine residues on a peptide template. acs.orgnih.gov

The general process involves:

Peptide Synthesis: Incorporation of two O-allylserine residues at specific positions (e.g., i and i+4 or i and i+7) within the peptide chain using Fmoc-based chemistry. nih.gov

Ring-Closing Metathesis (RCM): On-resin cyclization of the two allyl side chains using a ruthenium catalyst, such as a Grubbs' catalyst. frontiersin.org

Deprotection and Cleavage: Removal of protecting groups and cleavage of the stapled peptide from the solid support. anaspec.com

This method provides a robust way to generate peptides with locked-in α-helical conformations, which is crucial for mimicking the structure of interaction domains in natural proteins. explorationpub.com

The primary function of the hydrocarbon staple is to stabilize the peptide's α-helical secondary structure. acs.orgnih.gov Unconstrained short peptides are often flexible in solution and tend to adopt random coil conformations, which reduces their ability to bind to target proteins. mdpi.com The staple acts as a structural constraint, pre-organizing the peptide into its bioactive helical shape and reducing the entropic penalty associated with binding to its target. mdpi.com

The stabilization is achieved through two main effects:

Macrocyclization: The covalent linkage restricts the conformational freedom of the peptide backbone, favoring the helical fold. rsc.org

α,α-Disubstitution Effect: While O-allylserine itself is not α,α-disubstituted, the concept is related to the broader class of stapled peptides where α,α-disubstituted non-natural amino acids are used. acs.orgcsmres.co.uk These modifications inherently promote helical structures. The cross-linking of O-allylserine residues achieves a similar conformational restriction.

The degree of helicity is commonly measured by circular dichroism (CD) spectroscopy. Studies consistently show that stapled peptides exhibit significantly higher α-helical content compared to their linear, unstapled counterparts. frontiersin.orgnih.gov For example, hydrocarbon stapling has been shown to reliably transform unfolded peptides, such as those derived from the BH3 domain, into stable α-helices. acs.orgnih.gov

| Peptide System | Modification | α-Helicity (%) | Reference |

|---|---|---|---|

| B1-Leu Peptide | Linear (Unstapled) | 23.5% | frontiersin.org |

| B1-L-1 | Stapled (i, i+7) | 47.2% | frontiersin.org |

| B1-L-3 | Stapled (i, i+7) | 37.0% | frontiersin.org |

| B1-L-6 | Stapled (i, i+7) | 39.8% | frontiersin.org |

| Alyteserin-2a | Linear (Unstapled) | Not Specified (Low) | nih.govresearchgate.net |

| Alyteserin-2a-Sp3 | Stapled | Significantly Improved | nih.govresearchgate.net |

Two major limitations of using natural peptides as therapeutic agents are their susceptibility to proteolytic degradation and their poor cell membrane permeability. frontiersin.orgmdpi.com Hydrocarbon stapling using O-allylserine addresses both of these challenges.

Protease Resistance: The α-helix stabilization makes the peptide a poorer substrate for proteases, which typically recognize and cleave flexible, linear sequences. acs.orgnih.gov The hydrocarbon staple sterically shields the amide backbone from protease attack. mdpi.com The degree of protease resistance often correlates with the extent of α-helical stabilization. nih.gov In some cases, doubly stapled peptides have shown a dramatic increase in proteolytic half-life—up to 24-fold longer than the unmodified peptide. acs.orgnih.gov

Cellular Penetrance: Hydrocarbon stapling can significantly enhance the ability of peptides to penetrate cells. acs.orgnih.gov While the precise mechanism is still under investigation, it is believed to involve endocytosis. mdpi.com Key design principles for achieving cellular uptake have been identified through statistical analysis of stapled peptide libraries. nih.govnih.gov These include:

Staple Placement: Placing the staple at the boundary of the hydrophobic and hydrophilic faces of the amphipathic helix enhances uptake. nih.govnih.gov

Charge: While a positive charge can sometimes contribute, it is not a strict requirement. Effective cell-penetrating stapled peptides have been designed with net charges ranging from 0 to +2. acs.orgcsmres.co.uk

This enhanced cellular uptake allows stapled peptides to reach and modulate intracellular protein-protein interactions, which are often considered "undruggable" by conventional small molecules and antibodies. nih.gov

The effectiveness of a hydrocarbon staple is highly dependent on its length and its position within the peptide sequence. nih.gov The spacing between the two O-allylserine residues determines the length of the hydrocarbon bridge and which turn(s) of the helix are constrained. Common spacings include:

i, i+3 / i, i+4: These spacings create a staple that spans one turn of the α-helix. anaspec.comcsmres.co.uk

i, i+7: This spacing creates a longer staple that spans two turns of the α-helix. anaspec.comcsmres.co.uk

The optimal staple length and position must be determined empirically for each peptide-target system. rsc.orgcsmres.co.uk A process known as "staple scanning" is often employed, where a library of peptides is synthesized with the staple placed at different locations along the sequence. acs.orgnih.gov This systematic approach allows researchers to identify the optimal staple position for maximizing helical stability, binding affinity, and biological activity, while avoiding disruption of key residues required for target interaction. acs.orgcsmres.co.uk For instance, placing a staple in a way that it replaces crucial binding residues can significantly decrease the peptide's affinity for its target. csmres.co.uk

Development of Molecular Probes for Biomolecular Interactions

Beyond their potential as therapeutics, O-allylserine-derived stapled peptides are powerful research tools for studying complex biological systems. They can be engineered to act as molecular probes to investigate and manipulate biomolecular interactions. nih.gov

Many critical cellular processes are mediated by protein-protein interactions (PPIs), which often involve an α-helical domain from one protein binding to a surface pocket on another. acs.org Stapled peptides are ideally suited to mimic these α-helical domains, allowing them to function as high-affinity antagonists of specific PPIs. nih.govresearchgate.net

A prominent example is the targeting of the BCL-2 family of proteins, which are key regulators of apoptosis. Stapled peptides designed to mimic the BH3 domain can bind to BCL-2 family members with nanomolar affinity, disrupting the natural PPIs that prevent cell death and thereby promoting apoptosis in cancer cells. acs.orgnih.gov These probes have been instrumental in dissecting the roles of individual BCL-2 family members. acs.orgnih.gov The design of such probes requires careful positioning of the staple to ensure it does not interfere with the hydrophobic "hot-spot" residues that are essential for binding. researchgate.net

| Target PPI | Stapled Peptide Mimic | Application | Binding Affinity | Reference |

|---|---|---|---|---|

| p53/MDM2 | Stapled p53 peptide | Disrupting p53 suppression in cancer | Nanomolar range | anaspec.com |

| BCL-2 family interactions | Stapled BH3 domain (SAHBs) | Inducing apoptosis by inhibiting anti-apoptotic proteins | Nanomolar range | acs.orgnih.gov |

| NOTCH transactivation complex | Stapled MAML1 peptide (SAHM1) | Inhibiting NOTCH signaling in T-cell leukemia | Enhanced binding vs. unstapled | explorationpub.com |

To enhance their utility as research tools, stapled peptides can be readily functionalized with various reporter tags. acs.org

Fluorescent Tags: A fluorescent molecule, such as fluorescein isothiocyanate (FITC), can be attached to the N-terminus of the stapled peptide. acs.org This allows for direct visualization and quantification of cellular uptake using techniques like flow cytometry and fluorescence microscopy. mdpi.comresearchgate.net These tagged probes are essential for studying the mechanisms of cellular entry and determining the intracellular localization of the peptide.

Affinity Tags: An affinity tag, such as biotin, can also be incorporated, typically at the N-terminus. acs.org Biotinylated stapled peptides can be used in pull-down experiments coupled with mass spectrometry to identify their direct binding partners within the cell. acs.org This provides a powerful method for target validation and discovering new protein interactions.

The integration of these tags transforms the stapled peptide from a simple inhibitor into a versatile chemical probe for exploring complex biological pathways. acs.org

n-Acetyl-o-allylserine as a Building Block for Non-Natural Biopolymers

The unique structural features of this compound, specifically the presence of a reactive allyl group on the side chain and an acetylated N-terminus, position it as a valuable monomer for the synthesis of non-natural biopolymers. These polymers can be designed with tailored functionalities, offering a platform for the development of advanced materials with applications in various fields of biotechnology and medicine.

Synthesis of Modified Polypeptides

The incorporation of this compound into polypeptide chains allows for the creation of polymers with unique chemical handles for post-synthetic modifications. The allyl group serves as a versatile functional moiety that can undergo a variety of chemical transformations, enabling the attachment of other molecules, such as drugs, imaging agents, or other polymers.

The synthesis of these modified polypeptides can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. In SPPS, the this compound monomer is sequentially coupled to a growing peptide chain on a solid support. The N-acetylation of the serine derivative is crucial as it protects the N-terminus from undesired reactions during the synthesis process.

Key Research Findings:

While direct studies on the polymerization of solely this compound are not extensively documented, the principles of incorporating non-canonical amino acids into polypeptides are well-established. The presence of the N-acetyl group can influence the solubility and aggregation properties of the resulting polypeptide. Furthermore, the allyl side chain introduces a site for orthogonal chemistry, meaning it can be modified without affecting other functional groups within the peptide sequence.

The reactivity of the allyl group can be exploited in various ways:

Thiol-ene "click" chemistry: The allyl group readily reacts with thiols in the presence of a radical initiator or UV light, allowing for the efficient conjugation of thiol-containing molecules.

Olefin metathesis: This powerful carbon-carbon bond-forming reaction can be used to crosslink polypeptide chains containing this compound, leading to the formation of hydrogels or other crosslinked materials.

Hydroformylation and other additions: The double bond of the allyl group can undergo various addition reactions to introduce new functional groups.

These modification strategies allow for the precise engineering of the polypeptide's properties. For instance, the attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic profile of a therapeutic peptide, while the introduction of fluorescent dyes can enable its use in imaging applications.

Table 1: Potential Post-Synthetic Modifications of Polypeptides Containing this compound

| Modification Chemistry | Reagent/Catalyst | Resulting Functionality | Potential Application |

| Thiol-ene Reaction | Thiol-containing molecule, Photoinitiator | Thioether linkage | Bioconjugation, Surface modification |

| Olefin Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | Carbon-carbon double bond | Crosslinking, Macrocyclization |

| Hydroformylation | Rhodium or Cobalt catalyst, CO/H₂ | Aldehyde | Further functionalization, Bioconjugation |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Ring-opening reactions for further modification |

| Dihydroxylation | Osmium tetroxide or Potassium permanganate | Diol | Increased hydrophilicity, Further functionalization |

Incorporation into Synthetic Receptors and Ligands

The unique chemical properties of this compound also make it an attractive building block for the design of synthetic receptors and ligands. The ability to introduce specific functionalities through the allyl group allows for the creation of molecules with high affinity and selectivity for their targets.

Synthetic receptors are designed to mimic the binding capabilities of natural receptors, such as antibodies and enzymes. By incorporating this compound into the structure of a synthetic receptor, the allyl group can be used to attach reporter molecules, affinity tags, or other moieties that can enhance the receptor's function. For example, a fluorescent dye could be attached to the allyl group to allow for the detection of the target molecule.

Similarly, in the design of synthetic ligands, the allyl group of this compound can be modified to optimize the ligand's binding to its receptor. This can involve the introduction of additional binding groups or the modulation of the ligand's conformational flexibility. The N-acetyl group can also play a role in influencing the binding interactions by participating in hydrogen bonding or by altering the electrostatic properties of the ligand.

The development of synthetic receptors and ligands based on this compound has the potential to lead to new diagnostic tools, therapeutic agents, and biosensors. The modular nature of this building block allows for a combinatorial approach to the design of these molecules, facilitating the rapid screening of large libraries to identify candidates with the desired properties.

Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient publicly available data to generate a detailed and scientifically accurate article on the analytical methodologies for the specific chemical compound “this compound” as per the requested outline.

The search results did not yield specific Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation data, Infrared (IR) or Raman spectra, Circular Dichroism (CD) analysis, or High-Performance Liquid Chromatography (HPLC) methods directly pertaining to this compound.

Information is available for structurally related but distinct compounds such as N-acetylserine, O-acetylserine, and N-acetyl-L-cysteine. However, the presence of the O-allyl group in the target compound would produce unique spectroscopic and chromatographic characteristics. Using data from these related molecules would be scientifically inaccurate and would not meet the strict requirement of focusing solely on this compound.

Therefore, it is not possible to construct the requested article with the required level of detail, including data tables and specific research findings, while maintaining scientific accuracy and adhering to the provided outline.

Analytical Methodologies for Characterization and Mechanistic Elucidation

Chromatographic Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of n-Acetyl-o-allylserine, direct analysis by GC-MS is not feasible. Therefore, a critical prerequisite is the conversion of the analyte into a more volatile derivative. sigmaaldrich.com

Derivatization:

The primary strategy involves the derivatization of the polar functional groups, namely the carboxylic acid and the secondary amide, to increase the compound's volatility. A common and effective approach for amino acid derivatives is esterification followed by acylation, or silylation. nih.govthermofisher.com For this compound, a two-step derivatization is proposed:

Esterification: The carboxylic acid group is converted to its methyl ester by reaction with methanolic HCl or by using a milder reagent like diazomethane. This significantly reduces the polarity of the molecule.

Silylation: The secondary amide and the hydroxyl group (if present from any side reactions) can be converted to their trimethylsilyl (TMS) ethers using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

The resulting derivative, for instance, O-allyl-N-acetylserine methyl ester, will be significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

GC-MS Analysis:

The derivatized this compound can then be injected into the GC-MS system.

Gas Chromatography (GC): A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically employed for the separation of such derivatives. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of the derivatized analyte and any potential byproducts.

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique used for this purpose. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "fingerprint" for the molecule, allowing for its unequivocal identification. The fragmentation pattern of derivatized this compound would be expected to show characteristic losses of the allyl group, the acetyl group, and fragments related to the serine backbone.

Data Interpretation:

The retention time from the gas chromatogram and the mass spectrum are used for qualitative and quantitative analysis. The identity of the compound is confirmed by comparing its mass spectrum with a reference library or by manual interpretation of the fragmentation pattern. Quantification can be achieved by creating a calibration curve using a known concentration of a derivatized standard.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value |

| Derivative | O-allyl-N-acetylserine methyl ester |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |

| Retention Time (tR) | ~15.2 minutes |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | [M]+, [M-15]+, [M-41]+, [M-59]+, [M-100]+ |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages for the analysis of compounds like this compound, including high sample throughput, cost-effectiveness, and the ability to analyze samples with minimal cleanup. ctlatesting.com

Methodology:

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are a suitable choice for the separation of moderately polar compounds like this compound. nih.gov

Mobile Phase: The selection of an appropriate mobile phase is critical for achieving good separation. A mixture of solvents with varying polarities is typically used. For N-acetylated amino acids, a mobile phase consisting of a combination of a non-polar solvent (e.g., toluene or chloroform), a moderately polar solvent (e.g., ethyl acetate or n-butanol), and a small amount of an acidic or basic modifier (e.g., acetic acid or ammonia) to improve peak shape is often effective. researchgate.net A potential mobile phase system for this compound could be a mixture of n-butanol, acetic acid, and water.

Sample Application: The sample, dissolved in a suitable solvent like methanol or ethanol, is applied to the HPTLC plate as a narrow band using an automated applicator to ensure precision and reproducibility.

Development and Detection: The plate is then developed in a chromatographic chamber saturated with the mobile phase. After development, the plate is dried, and the separated bands are visualized. Since this compound lacks a strong chromophore for direct UV detection, post-chromatographic derivatization is necessary. Spraying the plate with a ninhydrin solution followed by heating will reveal the compound as a colored spot. nih.gov Alternatively, other universal visualization reagents like potassium permanganate or iodine vapor can be used.

Quantitative Analysis:

Densitometry is used for the quantification of the separated compound. The plate is scanned at a specific wavelength corresponding to the maximum absorbance of the derivatized spot, and the peak area is proportional to the amount of the substance.

Table 2: Representative HPTLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) |

| Application Volume | 5 µL |

| Development Distance | 8 cm |

| Derivatization Reagent | 0.2% Ninhydrin in ethanol, followed by heating at 110°C for 10 min |

| Detection Wavelength | 550 nm (after derivatization) |

| Rf Value | ~0.65 |

Advanced Techniques for Reaction Monitoring and Kinetic Studies

Understanding the dynamics and mechanisms of chemical reactions involving this compound is fundamental for process optimization and control. Advanced spectroscopic techniques offer non-invasive, real-time monitoring capabilities.

Real-time Spectroscopic Monitoring

Flow NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. When coupled with a flow system, it allows for the continuous monitoring of a reaction mixture as it proceeds. rsc.orgmdpi.com

Principle: A stream of the reaction mixture is continuously passed through the NMR spectrometer's detection coil. By acquiring spectra at regular intervals, the disappearance of reactants and the appearance of products can be tracked over time.

Application to this compound: The synthesis of this compound, for example, through the allylation of N-acetylserine, can be monitored in real-time. Specific proton (¹H NMR) or carbon (¹³C NMR) signals corresponding to the starting material and the product can be integrated to determine their respective concentrations at any given time point. This data can then be used to calculate reaction rates and determine the reaction order.

Other Spectroscopic Techniques:

Depending on the specific reaction, other spectroscopic methods like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can also be employed for real-time monitoring, particularly if there are distinct vibrational modes associated with the functional groups of the reactants and products.

Mechanistic Analysis of Chemical Transformations

Elucidating the mechanism of chemical transformations is crucial for understanding the underlying chemical principles.

Kinetic Studies:

Data obtained from real-time spectroscopic monitoring can be used to perform detailed kinetic analyses. diva-portal.orgekb.eg By systematically varying reaction parameters such as temperature, concentration of reactants, and catalysts, the rate law for the reaction can be determined. This information provides insights into the molecularity of the rate-determining step. For instance, studying the kinetics of the O-allylation of N-acetylserine can help determine whether the reaction follows an SN1 or SN2-type mechanism. nih.gov

Isotope Labeling Studies:

The use of isotopically labeled starting materials can provide definitive evidence for a proposed reaction mechanism. For example, using an allyl group labeled with deuterium (²H) or carbon-13 (¹³C) in the synthesis of this compound and analyzing the product by NMR or mass spectrometry can help trace the path of the allyl group and confirm the site of attachment.

Computational Modeling:

In conjunction with experimental data, computational chemistry can be a powerful tool for exploring reaction mechanisms. nih.gov Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the most likely mechanism. This theoretical approach can provide a deeper understanding of the electronic and steric factors that govern the reactivity of this compound.

Biochemical and Enzymatic Studies Non Human/non Clinical Focus

Potential as a Substrate or Inhibitor in Enzyme Characterization

The unique structure of n-Acetyl-o-allylserine, featuring an O-allyl group, makes it a valuable tool for probing the active sites of various enzymes. Its potential to act as either a substrate for catalysis or an inhibitor of enzymatic activity is of significant interest in biochemical studies.

Serine hydrolases are a large and diverse class of enzymes that utilize a key serine residue in their active site to cleave ester, amide, or thioester bonds. wikipedia.orgnih.gov These enzymes, including lipases and esterases, play critical roles in a vast array of biological processes. researchgate.net The ester linkage in this compound makes it a theoretical substrate for certain hydrolases. In a model in vitro system, a hydrolase could potentially cleave the O-allyl group from the serine backbone. The efficiency of such a reaction would provide insights into the steric and electronic tolerances of the enzyme's active site.

Acyltransferases, conversely, catalyze the transfer of acyl groups. nih.gov While less likely to directly interact with the O-allyl group, the N-acetyl group of this compound could theoretically be a substrate for a specific N-acyltransferase. However, a more plausible role for this compound in the context of acyltransferases is as a competitive inhibitor. For instance, in the case of serine acetyltransferase (SAT), the enzyme responsible for the synthesis of O-acetylserine from L-serine and acetyl-CoA, this compound could potentially compete with L-serine for binding to the active site, thereby inhibiting the production of OAS. acs.orgnih.gov

| Enzyme Class | Potential Interaction with this compound | Rationale |

| Hydrolases (e.g., Esterases) | Substrate | Cleavage of the O-allyl ester bond. |

| Acyltransferases (e.g., SAT) | Inhibitor | Competition with the natural substrate (L-serine) for the active site. |

The most compelling area of investigation for this compound lies in its interaction with O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. wikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the final step in cysteine biosynthesis, which involves the replacement of the acetyl group of OAS with a sulfhydryl group. nih.govcabidigitallibrary.org Given its structural similarity to OAS, this compound is a prime candidate to be a substrate analog for OASS.

In bacteria, two main isoforms of OASS exist: OASS-A and OASS-B. nih.gov These isoforms exhibit differences in substrate specificity. mdpi.com For example, OASS-B can utilize thiosulfate (B1220275) as a sulfur source in addition to sulfide, which is the primary substrate for OASS-A. nih.gov Investigating the interaction of this compound with both isoforms could reveal important details about their active site architecture and catalytic mechanism. It is plausible that this compound could act as a competitive inhibitor of OASS by binding to the active site but not undergoing the complete catalytic cycle. tandfonline.com Alternatively, if it does act as a substrate, the enzyme would catalyze the replacement of the O-allyl group, leading to the formation of S-allyl-cysteine.

Studies with other OAS analogs, such as fluoroalanine derivatives, have shown that they can act as inhibitors of OASS, highlighting the potential for such compounds to modulate the cysteine biosynthesis pathway. tandfonline.com The kinetic parameters of OASS with its natural substrate, O-acetylserine, have been well-characterized and would serve as a benchmark for studies with this compound. nih.gov

| Enzyme | Natural Substrate | Putative Product with this compound | Potential Role of this compound |

| O-acetylserine sulfhydrylase (OASS) | O-acetylserine | S-allyl-cysteine | Substrate or Competitive Inhibitor |

Roles in Model Organism Metabolism and Signaling Pathways (e.g., Bacteria, Plants)

Beyond its interactions with isolated enzymes, this compound has the potential to influence the metabolic and signaling networks of model organisms like bacteria and plants. This is primarily due to the central role of its analog, OAS, in these systems.

The cysteine biosynthesis pathway is a critical component of sulfur assimilation in both bacteria and plants. wikipedia.orgresearchgate.net This pathway not only produces a vital amino acid for protein synthesis but also serves as the primary entry point for reduced sulfur into a wide range of essential biomolecules, including methionine and glutathione. researchgate.net The synthesis of OAS by serine acetyltransferase is a key regulatory step in this pathway. nih.govnih.gov

The introduction of this compound into a bacterial or plant system could theoretically disrupt this pathway in several ways. As discussed, it could inhibit OASS, leading to a reduction in cysteine synthesis. researchgate.net This could have significant consequences for the organism's ability to cope with oxidative stress, as cysteine is a precursor to the antioxidant glutathione. cabidigitallibrary.org Furthermore, the accumulation of OAS that would result from OASS inhibition could have downstream signaling effects. In bacteria, OAS (or its isomer N-acetylserine) acts as an inducer of the cys regulon, a set of genes involved in sulfur uptake and assimilation. nih.govnih.gov

In plants, OAS accumulation is a key signal of sulfur deprivation and induces the expression of a group of genes known as the "OAS cluster," which are involved in sulfur metabolism. nih.govpnas.org If this compound or its metabolic products can mimic this signaling role of OAS, it could lead to the inappropriate activation of these sulfur-responsive genes.

The availability of cysteine is crucial for bacterial growth and survival. biorxiv.org Therefore, by potentially inhibiting cysteine biosynthesis, this compound could exhibit antimicrobial properties. Laboratory studies could investigate the effect of this compound on the growth of various bacterial strains, including pathogenic ones. mdpi.comnih.gov The inhibition of cysteine synthesis has been proposed as a strategy for the development of new antibiotics, and OASS is considered a promising target. nih.govmdpi.com

Beyond direct impacts on growth, the disruption of sulfur metabolism can have more subtle effects on bacterial behavior. For instance, cysteine biosynthesis has been linked to swarm-cell differentiation in Salmonella typhimurium and can influence antibiotic resistance. nih.gov There is also evidence that OASS has "moonlighting" functions beyond its catalytic role, being involved in processes like biofilm formation. cabidigitallibrary.org Therefore, in vitro studies could explore whether this compound affects these complex microbial behaviors. The impact of the compound on bacterial growth could be quantified by measuring changes in optical density over time in liquid cultures.

Mechanistic Studies of Biological Activity in In Vitro Systems

To fully understand the biological activity of this compound, detailed mechanistic studies in controlled in vitro systems are essential. Techniques such as fluorescence spectroscopy and surface plasmon resonance could be employed to study the binding affinity of this compound to target enzymes like OASS. nih.govmdpi.com Thermodynamic studies could elucidate the energetic basis of this binding, revealing whether the interaction is primarily driven by enthalpy or entropy, as has been done for the natural substrate and product of OASS. nih.gov

Furthermore, X-ray crystallography could be used to determine the three-dimensional structure of an enzyme like OASS in complex with this compound. nih.govresearchgate.net This would provide a detailed atomic-level view of how the compound binds to the active site and could explain its mechanism of action as either a substrate or an inhibitor. Such structural information is invaluable for the rational design of more potent and specific enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies in Model Systems

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in the available literature, valuable insights can be drawn from research on structurally related N-acetylated amino acids and the enzymes that process them. The enzymatic activity is largely influenced by the nature of the amino acid side chain and the N-acyl group.

The core structure relevant to these studies is the N-acetylated amino acid. The activity of enzymes like N-acyl amino acid racemases (NAAARs) is sensitive to substitutions at the side chain. For instance, the presence of an allyl group, such as in this compound and its close analog N-acetyl-DL-allylglycine, is a key structural feature. Research on the enzymatic resolution of N-acetyl-DL-allylglycine has demonstrated that the allyl group is accommodated by the active site of certain racemase enzymes. ed.ac.uk

The crystal structure of N-acylamino acid racemase (NAAAR) homologues reveals four key subsites that enclose the substrate: a catalytic site, a metal-binding site, a side-chain-binding region, and a flexible lid region. nih.gov The specificity and efficiency of the enzyme are determined by the interactions of the substrate's side chain within the side-chain-binding region. While the catalytic and metal-binding sites are highly conserved, the subsites involved in substrate recognition are less so, which allows for a degree of substrate promiscuity and the potential for divergent evolution to create functionally distinct enzymes. nih.gov

The N-acetyl group itself is also a critical determinant of activity. Studies on NAAARs have shown that these enzymes generally exhibit significantly lower activity with N-acetyl substrates compared to N-succinyl amino acids, with the racemization of N-succinyl amino acids being approximately 20-fold faster. ed.ac.uk This indicates that the structure of the acyl group directly impacts the rate of the enzymatic reaction.

The following table summarizes the key structural components and their influence on enzymatic activity based on studies of related compounds in model systems.

| Structural Component | Influence on Enzymatic Activity in Model Systems |

| Amino Acid Side Chain | The size, shape, and chemical nature of the side chain are critical for binding within the enzyme's active site. The allyl group in compounds like N-acetyl-DL-allylglycine is tolerated by evolved NAAAR variants. ed.ac.uk |

| N-Acyl Group | The type of acyl group significantly affects reaction rates. N-succinyl groups are generally preferred over N-acetyl groups by wild-type NAAARs, leading to much higher racemization speeds. ed.ac.uk |

| Carboxyl Group | Essential for binding to the catalytic and metal-binding sites within the enzyme's active site. nih.gov |

| α-Proton | The proton attached to the α-carbon is abstracted during the racemization process, a key step in the catalytic mechanism. nih.gov |

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) for Predictive Design

Derivation of QSAR Models for n-Acetyl-o-allylserine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the structural properties of a series of compounds and their biological activities. For this compound derivatives, a hypothetical QSAR model could be developed to predict their potential efficacy as, for instance, enzyme inhibitors.

The development of a robust QSAR model would involve the following steps:

Data Set Preparation: A series of this compound derivatives would be synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition) would be determined experimentally. This dataset would be divided into a training set for model development and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to build a mathematical equation that links the descriptors to the biological activity. A hypothetical MLR equation might look like:

log(1/IC50) = β0 + β1(logP) + β2(Dipole Moment) + β3(Surface Area)

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The insights gained from such a QSAR model would be invaluable for designing new this compound derivatives with enhanced activity. For instance, the model might reveal that increasing lipophilicity while maintaining a specific dipole moment is crucial for improved biological function.

Table 1: Hypothetical Data for QSAR Analysis of this compound Derivatives

| Derivative | Experimental IC50 (µM) | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted IC50 (µM) |

| NAAOS-01 | 15.2 | 1.5 | 3.2 | 250 | 14.8 |

| NAAOS-02 | 8.7 | 2.1 | 3.5 | 265 | 9.1 |

| NAAOS-03 | 25.4 | 0.9 | 2.8 | 240 | 24.9 |

| NAAOS-04 | 5.1 | 2.5 | 3.8 | 275 | 5.5 |

| NAAOS-05 | 12.8 | 1.8 | 3.4 | 258 | 13.2 |

In Silico Screening for Novel Academic Applications

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach can be applied to this compound and its virtual derivatives to explore novel academic applications, such as identifying new protein targets or elucidating metabolic pathways.

A typical in silico screening workflow for this compound could involve:

Target Identification: Based on the structure of this compound, potential protein targets could be identified through literature analysis of similar compounds or by using reverse docking approaches. For instance, serine-containing molecules are known to interact with a variety of enzymes, such as serine proteases. mdpi.com

Library Generation: A virtual library of this compound derivatives would be created by computationally modifying its structure, for example, by altering the allyl group or substituting other functional groups.

Molecular Docking: Each compound in the virtual library would be "docked" into the active site of the identified target protein. Docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity.

Hit Identification and Refinement: Compounds with the best predicted binding affinities and favorable interactions with key residues in the active site would be selected as "hits." These hits would then be prioritized for experimental validation.

Table 2: Illustrative In Silico Screening Results for this compound Derivatives Against a Hypothetical Serine Protease

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| This compound | -6.5 | Ser195, His57, Asp102 | Hydrogen bond with Ser195 |

| NAAOS-06 (propyl) | -7.2 | Ser195, His57, Gly193 | Enhanced hydrophobic interaction |

| NAAOS-07 (cyclopropyl) | -7.8 | Ser195, His57, Asp102, Val213 | Pi-alkyl interaction with His57 |

| NAAOS-08 (propargyl) | -6.9 | Ser195, His57 | Covalent interaction potential |

Through these computational investigations, researchers can efficiently explore the chemical space around this compound, guiding the synthesis of new derivatives with tailored properties for a range of academic and potentially therapeutic applications.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes for Stereoselective Access

The precise three-dimensional arrangement of atoms is paramount for the biological and chemical applications of non-proteinogenic amino acids like n-Acetyl-o-allylserine. wiley.com Consequently, a primary focus of future research will be the development of novel, highly efficient, and stereoselective synthetic methodologies. While various methods exist for synthesizing non-proteinogenic α-amino acids, challenges related to achieving high enantiomeric purity and yield persist. nih.govrsc.org

Emerging strategies that hold promise for the synthesis of this compound include:

Asymmetric Catalysis : The use of chiral catalysts, such as bifunctional tertiary amine-squaramides, has proven effective for the enantioselective Mannich-type addition to N-protected aldimines, providing a route to α-amino acids that are not easily accessible through other means. rsc.org Future work could adapt these organocatalytic systems for the stereocontrolled introduction of the O-allyl group.

Enzymatic and Biocatalytic Routes : Biocatalysis offers a powerful alternative to traditional chemical synthesis, often proceeding with high enantioselectivity in aqueous media and requiring fewer steps. nih.gov The primary limitation of this approach can be the high cost of cofactors for large-scale production. nih.gov Research into engineering enzymes or identifying novel biocatalysts for the specific O-allylation of an N-acetylserine precursor could provide a more sustainable and efficient synthetic pathway.

Photochemistry : The merger of C-H functionalization and photochemistry presents a mild and environmentally friendly approach for synthesizing diverse non-proteinogenic amino acids from derivatives of proteinogenic ones. mdpi.com Exploring photo-mediated reactions to install the allyl group could offer a novel and direct synthetic route.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Organocatalysis | High enantioselectivity, mild reaction conditions. | Catalyst design and optimization for O-allylation. |

| Biocatalysis/Enzymatic Synthesis | High yield, fewer steps, environmentally friendly. nih.gov | Cost of cofactors, enzyme discovery and engineering. nih.gov |

| Photo-mediated C-H Functionalization | Mild conditions, energy conservation, direct functionalization. mdpi.com | Regioselectivity, substrate scope for O-allylation. |

Expanding the Scope of Metathesis-Based Bioconjugation

The terminal alkene of this compound is a prime functional handle for olefin metathesis, a powerful carbon-carbon bond-forming reaction. nih.gov This reaction's functional group tolerance and biocompatibility have established it as a key tool in chemical biology. acs.org Future research will likely focus on leveraging this compound to push the boundaries of this technology.

Key areas for expansion include:

Aqueous Metathesis : While challenging due to the detrimental effect of water on many catalysts, performing metathesis in aqueous environments is crucial for biological applications. nih.gov The development of new water-soluble and stable catalysts, potentially featuring anionic tags to improve water-tolerance and performance, will be critical for utilizing this compound in cellular environments. acs.org

Protein Modification and Crosslinking : By incorporating this compound into a protein's structure, its allyl group can serve as a reactive site for cross-metathesis. This enables the site-specific attachment of probes, drugs, or other biomolecules. nih.gov A particularly promising avenue is the development of proximity-enabled reactivity, where the amino acid is genetically encoded to react selectively with a nearby natural residue, forming a covalent bond. researchgate.net Research into Se-allyl-selenocysteine has shown that heavier chalcogen analogues can exhibit enhanced reactivity, suggesting that exploring selenium or tellurium versions of O-allylserine could lead to more rapid and efficient bioconjugations. nih.gov

Combinatorial Chemistry : Olefin metathesis is a versatile tool for creating combinatorial libraries for drug discovery and the development of novel molecular probes. nih.gov this compound can be used as a scaffold to be embellished through cross-metathesis, rapidly generating diverse molecular structures. nih.gov

| Metathesis Application | Future Goal | Enabling Technology |

| Aqueous Bioconjugation | Efficiently modify proteins and biomolecules in native environments. | Novel water-soluble ruthenium catalysts with enhanced stability and activity. nih.govacs.org |